molecular formula C9H14Cl2N2 B1398694 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride CAS No. 1986456-03-4

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Cat. No.: B1398694
CAS No.: 1986456-03-4
M. Wt: 221.12 g/mol
InChI Key: NWHBWMNUHVQLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass within this group. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the brain, which can have various neurological effects . Additionally, this compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as neuroprotection and enhanced cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, affecting the breakdown of monoamines and altering metabolic flux . Additionally, this compound can influence the levels of various metabolites by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . Another method involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has shown its potential in developing treatments for neurodegenerative diseases and infections.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other isoquinoline derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBWMNUHVQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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